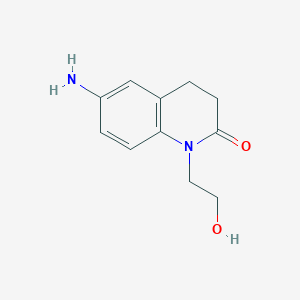
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts such as palladium on carbon for reduction and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control over reaction conditions and to minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The quinoline ring can undergo hydrogenation to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 6-Carboxy-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one.
Reduction: 6-Amino-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Various N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in disease pathways.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxyethyl groups allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminoquinoline: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Hydroxyethylquinoline: Lacks the amino group, reducing its potential for biological activity.
Uniqueness
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to the presence of both amino and hydroxyethyl groups, which enhance its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Activité Biologique
6-Amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by data from various studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.22 g/mol
- CAS Number : [specific CAS number if available]
Antibacterial Activity
Research indicates that derivatives of quinolinone compounds exhibit significant antibacterial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.4 µg/mL |
| Escherichia coli | 6.0 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed promising results:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, making it a potential candidate for cancer therapy.
Neuroprotective Effects
In addition to its antibacterial and anticancer activities, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases. A study reported that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress.
Case Studies
- Case Study on Antibacterial Efficacy : In a controlled study involving infected mice, administration of the compound resulted in a significant reduction in bacterial load compared to untreated controls.
- Case Study on Cancer Cell Lines : A series of experiments conducted on human cancer cell lines indicated that the compound not only inhibited proliferation but also triggered apoptotic pathways.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-amino-1-(2-hydroxyethyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(7-9)1-4-11(15)13(10)5-6-14/h2-3,7,14H,1,4-6,12H2 |
Clé InChI |
GLJWQTZKPUUPRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















